

(5-Bromopyrimidin-2-yl)methanamine hydrochloride chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(5-Bromopyrimidin-2-yl)methanamine hydrochloride
Cat. No.:	B1447481

[Get Quote](#)

An In-depth Technical Guide to **(5-Bromopyrimidin-2-yl)methanamine Hydrochloride**: Properties, Synthesis, and Applications

Abstract

(5-Bromopyrimidin-2-yl)methanamine hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. Its unique structural arrangement, featuring a reactive primary amine, a versatile bromine handle for cross-coupling, and the biologically significant pyrimidine core, makes it an invaluable precursor for developing complex pharmaceutical agents. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing the compound's physicochemical properties, chemical reactivity, a validated synthetic protocol, key applications in drug discovery, and rigorous safety and handling procedures. The insights herein are designed to empower scientific teams to leverage this compound's full potential while ensuring operational safety and experimental reproducibility.

Introduction

The pyrimidine scaffold is a cornerstone of numerous biologically active molecules, including nucleic acids and a wide array of approved therapeutics. The strategic functionalization of this core allows for the fine-tuning of pharmacological properties. **(5-Bromopyrimidin-2-yl)methanamine hydrochloride** emerges as a particularly strategic intermediate. The bromine atom at the 5-position serves as a versatile anchor for introducing diverse molecular fragments

via established cross-coupling methodologies, while the 2-methanamine group provides a nucleophilic point for derivatization. This dual functionality allows for the systematic exploration of chemical space, a critical activity in lead optimization. Notably, this scaffold is integral to the synthesis of advanced therapeutic agents, including potent dual endothelin receptor antagonists.^{[1][2][3]} This whitepaper consolidates the essential technical knowledge required to effectively utilize this compound in a research and development setting.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's properties is fundamental to its successful application in synthesis and formulation. The hydrochloride salt form of (5-Bromopyrimidin-2-yl)methanamine enhances its stability and often improves its handling characteristics and solubility in polar protic solvents compared to the free base.^[4]

Chemical Identifiers

Identifier	Value	Source
CAS Number	1240594-62-0	[5] [6]
Molecular Formula	C ₅ H ₇ BrCIN ₃	[6]
Molecular Weight	224.50 g/mol	Calculated
IUPAC Name	(5-bromopyrimidin-2-yl)methanamine;hydrochloride	N/A
Synonyms	(5-bromo-2-pyrimidinyl)methanamine hydrochloride	N/A

Physicochemical Data

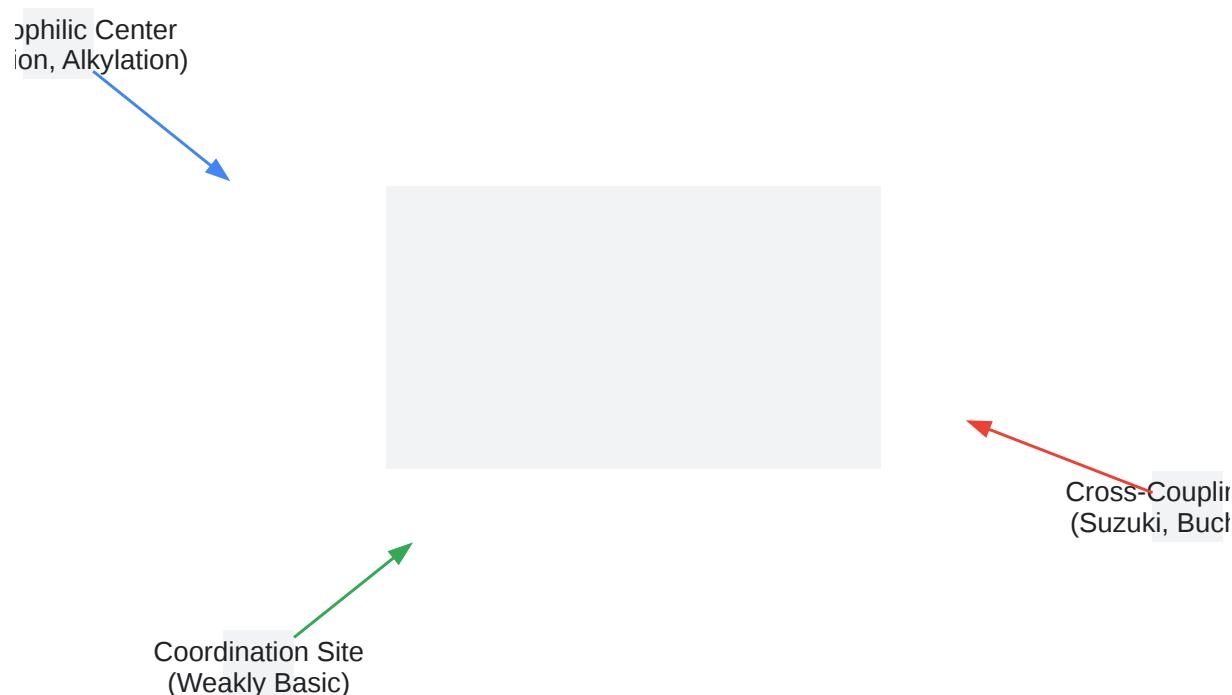
Property	Value/Description	Rationale/Source
Appearance	Expected to be a crystalline solid at room temperature.	Typical for hydrochloride salts of small organic molecules.[4]
Solubility	Soluble in polar solvents such as water, methanol, and ethanol.	The salt form increases polarity and facilitates dissolution in protic media.[4][7]
Stability	Generally stable under standard laboratory conditions. May be light-sensitive.	Store in a tightly-closed container in a cool, dry, well-ventilated area.[7][8]
Boiling Point	Data not readily available; decomposition may occur at high temperatures.	N/A
Melting Point	Data not readily available.	N/A

Chemical Structure

The structure of **(5-Bromopyrimidin-2-yl)methanamine hydrochloride** is defined by the pyrimidine ring functionalized at key positions that dictate its reactivity.

Caption: Structure of **(5-Bromopyrimidin-2-yl)methanamine hydrochloride**.

Reactivity and Synthetic Utility


The synthetic value of this compound is derived from its distinct reactive centers, which can be addressed with high selectivity.

Analysis of Reactive Centers

The molecule's functionality allows for a diversity of subsequent chemical transformations.

- Primary Amine (-CH₂NH₃⁺): In its free base form (-CH₂NH₂), this group is a potent nucleophile. It is the primary site for acylation, alkylation, reductive amination, and sulfonylation reactions, enabling the construction of amides, secondary/tertiary amines, and sulfonamides.[4][7]

- Bromine Atom (C5-Br): The bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions. This "handle" is critical for forming new carbon-carbon (e.g., Suzuki, Stille, Sonogashira) or carbon-nitrogen (e.g., Buchwald-Hartwig) bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups.[4]
- Pyrimidine Ring Nitrogens: The ring nitrogens are weakly basic and can act as ligands for metal coordination. While less reactive for covalent modification than the exocyclic amine, they influence the molecule's overall electronic properties and solubility.[4]

[Click to download full resolution via product page](#)

Caption: Key reactive sites for synthetic modification.

Proposed Synthetic Workflow

A reliable synthesis of (5-Bromopyrimidin-2-yl)methanamine is crucial for its use as a building block. While multiple routes exist, a common and scalable approach involves the reduction of the corresponding nitrile.

Principle: This protocol is based on the selective reduction of a nitrile group to a primary amine using a chemical reducing agent. The starting material, 5-bromo-2-cyanopyrimidine, is accessible from commercially available precursors. The choice of a reducing agent like Lithium Aluminum Hydride (LAH) or a borane complex is critical for achieving high yield without affecting the sensitive bromo-pyrimidine core.

Step-by-Step Protocol:

- **Setup:** Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.
- **Reagent Preparation:** Suspend Lithium Aluminum Hydride (LAH, 1.5 equivalents) in anhydrous tetrahydrofuran (THF, 10 mL per gram of nitrile) and cool the slurry to 0 °C using an ice bath.
 - **Expert Insight:** Using anhydrous THF is critical as LAH reacts violently with water. Maintaining a low temperature controls the initial exothermic reaction upon substrate addition.
- **Substrate Addition:** Dissolve 5-bromo-2-cyanopyrimidine (1.0 equivalent) in anhydrous THF (5 mL per gram) and add it dropwise to the LAH slurry via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
- **Quenching (Fieser workup):** Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LAH used in grams.
 - **Expert Insight:** This specific quenching procedure is crucial for safety and results in a granular precipitate of aluminum salts that is easily filtered, simplifying the workup.

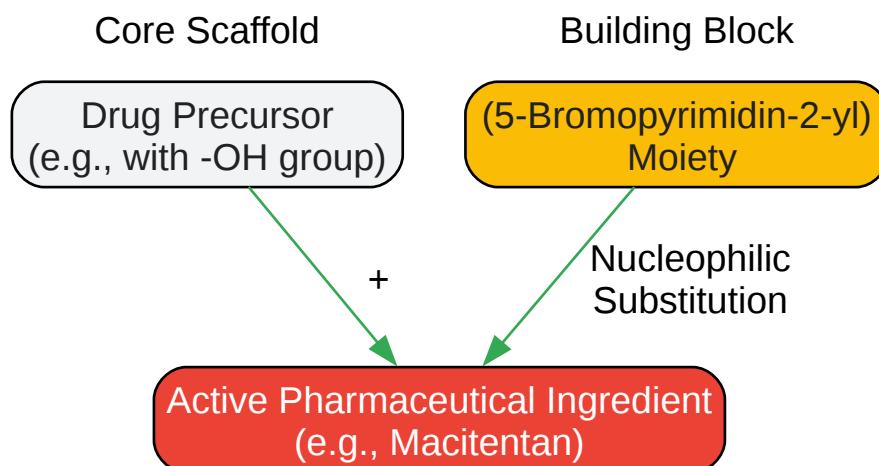
- Isolation: Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake with additional THF or ethyl acetate.
- Purification (Free Base): Concentrate the filtrate under reduced pressure. The resulting crude (5-Bromopyrimidin-2-yl)methanamine free base can be purified by column chromatography on silica gel if necessary.
- Salt Formation: Dissolve the purified free base in a minimal amount of diethyl ether or ethyl acetate. Add a solution of HCl in diethyl ether (typically 2 M) dropwise with stirring. The hydrochloride salt will precipitate.
- Final Product: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield **(5-Bromopyrimidin-2-yl)methanamine hydrochloride** as a solid.

Caption: High-level workflow for the synthesis of the target compound.

Applications in Drug Discovery

The title compound is not merely a synthetic curiosity; it is a validated precursor in the development of clinically relevant molecules.

Case Study: Macitentan, a Dual Endothelin Receptor Antagonist


A prominent example of this building block's application is in the synthesis of Macitentan, an orally active drug used for the treatment of pulmonary arterial hypertension.[\[2\]](#)

In the synthesis of Macitentan and its analogs, the (5-Bromopyrimidin-2-yl) moiety is typically introduced via a nucleophilic substitution reaction. For instance, an alcohol intermediate is deprotonated with a strong base like sodium hydride (NaH), and the resulting alkoxide attacks 2-chloro-5-bromopyrimidine or a related activated pyrimidine.[\[1\]](#)[\[2\]](#)

Why this building block is important for activity:

- Binding Interactions: The 5-bromopyrimidine group occupies a key pocket in the endothelin receptors. The bromine atom can form halogen bonds, and the pyrimidine nitrogens can act as hydrogen bond acceptors, contributing significantly to the overall binding affinity.[\[1\]](#)

- Metabolic Stability: The pyrimidine ring is generally robust to metabolic degradation, which can improve the pharmacokinetic profile of the final drug molecule.
- Modulation of Properties: The bromine atom serves as a point for further modification during lead optimization, allowing chemists to explore how different substituents at this position affect potency and selectivity.^[1]

[Click to download full resolution via product page](#)

Caption: Conceptual role as a key building block in drug synthesis.

Safety, Handling, and Storage

Adherence to stringent safety protocols is non-negotiable when handling chemical reagents. While some safety data sheets (SDS) may state "no known hazard," it is best practice to treat all novel chemical entities with a high degree of caution, especially those with reactive functional groups and structural alerts.^[9] Analogs are known to cause skin, eye, and respiratory irritation.^{[8][10][11]}

Hazard Identification and PPE

Hazard Class	GHS Statement	Recommended PPE
Skin Irritation	H315: Causes skin irritation.	Chemical-resistant gloves (e.g., Nitrile), lab coat.
Eye Irritation	H319: Causes serious eye irritation.	Safety glasses with side shields or goggles.
Respiratory Irritation	H335: May cause respiratory irritation.	Use only in a chemical fume hood.

Handling and Storage Protocols

- Handling:
 - Always handle this compound within a certified chemical fume hood to avoid inhalation of dust.[8]
 - Avoid all direct contact with skin and eyes.[11]
 - Wash hands thoroughly after handling, even if gloves were worn.[8]
 - Facilities should be equipped with an eyewash station and safety shower in close proximity to the workstation.[8]
- Storage:
 - Store in a tightly sealed, properly labeled container.[8]
 - Keep in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[8]

Spill and Disposal Management

- Spill Response:
 - Evacuate the area and ensure adequate ventilation.
 - Wearing full PPE, prevent further dispersal of the solid.

- Carefully sweep or vacuum up the spilled material and place it into a sealed container for disposal. Do not generate dust.
- Clean the spill area thoroughly with soap and water.
- Waste Disposal:
 - Dispose of waste material in accordance with local, regional, and national regulations.[\[8\]](#)
 - This material should be treated as special chemical waste and handled by a licensed disposal company.[\[9\]](#)

Conclusion

(5-Bromopyrimidin-2-yl)methanamine hydrochloride is a high-value chemical tool for the modern synthetic and medicinal chemist. Its well-defined reactive sites—the nucleophilic amine and the versatile bromine atom—provide a robust platform for constructing diverse and complex molecular architectures. As demonstrated by its role in the synthesis of endothelin receptor antagonists, its incorporation can impart desirable pharmacological properties. By combining a thorough understanding of its chemical properties with rigorous adherence to safety protocols, research organizations can effectively and safely harness the synthetic potential of this important building block to accelerate drug discovery programs.

References

- Manchester Organics. **(5-Bromopyrimidin-2-yl)methanamine hydrochloride**. URL: <https://www.manchesterorganics.com/products/building-blocks/k-building-blocks/k53876>
- AK Scientific, Inc. Safety Data Sheet: (R)-(5-Bromopyridin-2-yl)(phenyl)methanamine hydrochloride. URL: <https://www.aksci.com/sds/8093DH.pdf>
- Vulcanchem. (5-Bromo-4-methylpyridin-2-yl)methanamine hydrochloride - 1257535-47-9. URL: <https://www.vulcanchem.com/product/1257535-47-9>
- CymitQuimica. (5-Bromopyridin-2-yl)methanamine dihydrochloride. URL: <https://www.cymitquimica.com/base/producto/54-OR91473>
- AMERICAN ELEMENTS. (5-Bromopyridin-2-yl)methanamine. URL: <https://www.americanelements.com/5-bromopyridin-2-yl-methanamine-173999-23-0>
- AFG Bioscience LLC. Safety Data Sheet: (5-Bromopyridin-2-yl)methanamine hydrochloride. URL: <https://www.afgbioscience.com/wp-content/uploads/2016/04/254792.pdf>

- BLDpharm. (R)-(5-Bromopyridin-2-yl)(cyclopropyl)methanamine. URL: <https://www.bldpharm.com/products/1213688-43-7.html>
- BLDpharm. (5-Bromopyrimidin-2-yl)methanamine. URL: <https://www.bldpharm.com/products/1240783-02-1.html>
- Fisher Scientific. Safety Data Sheet: 2,3-Diamino-5-bromopyridine. URL: <https://www.fishersci.com/msds?productName=AC434230050>
- Sigma-Aldrich. 1-(5-bromopyridin-3-yl)methanamine. URL: <https://www.sigmaaldrich.com/product/aldrich/cds005093>
- Enamine. Safety Data Sheet: (3-bromopyridin-2-yl)methanamine hydrochloride. URL: https://www.enamine.net/sds/EN300-248744_EN.pdf
- Synblock. **(5-bromopyrimidin-2-yl)methanamine hydrochloride**. URL: <https://www.synblock.com/product/show/1240594-62-0.html>
- Smolecule. (R)-(5-Bromopyridin-2-yl)(cyclopropyl)methanamine. URL: <https://www.smolecule.com/cas-1213688-43-7.html>
- EvitaChem. (5-Bromopyrimidin-2-yl)methylamine. URL: <https://www.evitachem.com/product/5-bromopyrimidin-2-yl-methyl-ethyl-amine>
- ChemicalBook. 1-(5-bromoPyridin-2-yl)cyclopropanamine synthesis. URL: <https://www.chemicalbook.com/synthesis/944718-22-3.htm>
- Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. *Journal of Medicinal Chemistry*. URL: <https://pubs.acs.org/doi/10.1021/jm3002982>
- Chemexpress. **(5-Bromopyrimidin-2-yl)methanamine hydrochloride**. URL: <https://www.chemexpress.cn/cas-1240594-62-0.html>
- ACS Publications. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. *Journal of Medicinal Chemistry*. URL: <https://pubs.acs.org/doi/10.1021/jm3002982>
- BLDpharm. (3-bromo-5-chloropyridin-2-yl)methanamine. URL: <https://www.bldpharm.com/products/1257582-25-4.html>
- CymitQuimica. (R)-(5-Bromopyridin-2-yl)(cyclopropyl)methanamine. URL: <https://www.cymitquimica.com/base/producto/PC420790>
- BLDpharm. (5-Bromopyrimidin-2-yl)methanol. URL: <https://www.bldpharm.com/products/22433-12-1.html>
- PubChem. 2-Amino-5-bromopyridine. URL: <https://pubchem.ncbi.nlm.nih.gov/compound/70622>
- PubChem. (5-Bromothiophen-2-yl)methanamine hydrochloride. URL: <https://pubchem.ncbi.nlm.nih.gov/compound/42888202>

- BLDpharm. (2-Chloropyrimidin-5-yl)methanamine hydrochloride. URL: <https://www.bldpharm.com/products/1289191-99-6.html>
- PubChem. N-[5-(4-bromophenyl)-6-{2-[(5-bromopyrimidin-2-yl)oxy] ethoxy}pyrimidin-4-yl]-N-propylsulfamide. URL: <https://pubchem.ncbi.nlm.nih.gov/compound/67777727>

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N-[5-(4-bromophenyl)-6-{2-[(5-bromopyrimidin-2-yl)oxy] ethoxy}pyrimidin-4-yl]-N-propylsulfamide | C19H20Br2N6O4S | CID 67777727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (5-Bromo-4-methylpyridin-2-yl)methanamine hydrochloride (1257535-47-9) for sale [vulcanchem.com]
- 5. manchesterorganics.com [manchesterorganics.com]
- 6. CAS 1240594-62-0 | (5-bromopyrimidin-2-yl)methanamine hydrochloride - Synblock [synblock.com]
- 7. Buy [(5-Bromopyrimidin-2-yl)methyl](ethyl)amine (EVT-13289824) [evitachem.com]
- 8. aksci.com [aksci.com]
- 9. afgsci.com [afgsci.com]
- 10. fishersci.com [fishersci.com]
- 11. enamine.enamine.net [enamine.enamine.net]
- To cite this document: BenchChem. [(5-Bromopyrimidin-2-yl)methanamine hydrochloride chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1447481#5-bromopyrimidin-2-yl-methanamine-hydrochloride-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com